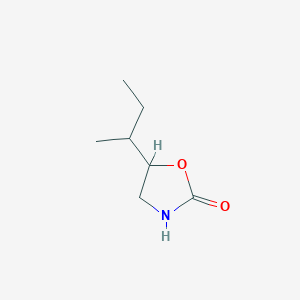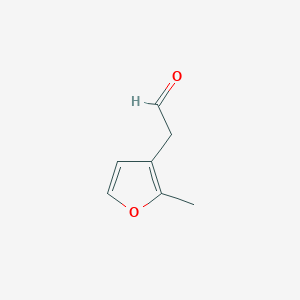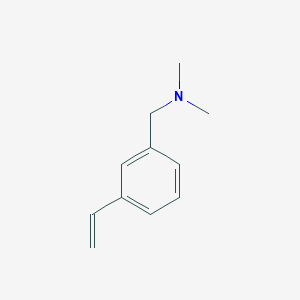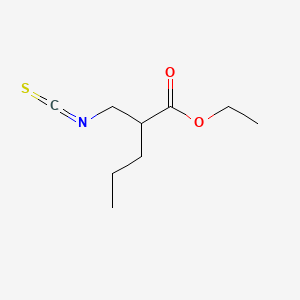
(1-(Pyridin-2-yl)cyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Pyridin-2-yl)cyclobutyl)methanol: is an organic compound that features a cyclobutyl ring substituted with a pyridin-2-yl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method involves the reaction of pyridine-2-carboxaldehyde with cyclobutanone in the presence of a reducing agent to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Pyridin-2-yl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridin-2-yl group can be reduced to form the corresponding piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Pyridin-2-ylcyclobutylcarboxylic acid
Reduction: (1-(Piperidin-2-yl)cyclobutyl)methanol
Substitution: (1-(Pyridin-2-yl)cyclobutyl)methyl chloride
Aplicaciones Científicas De Investigación
(1-(Pyridin-2-yl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes that play a role in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Pyridin-3-yl)cyclobutyl)methanol
- (1-(Pyridin-4-yl)cyclobutyl)methanol
- (1-(Pyridin-2-yl)cyclopropyl)methanol
Uniqueness
(1-(Pyridin-2-yl)cyclobutyl)methanol is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and binding properties compared to its isomers or analogs. This unique structure can result in different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(1-pyridin-2-ylcyclobutyl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7,12H,3,5-6,8H2 |
Clave InChI |
LBYXBAJNIVUZGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CO)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)










